5-ethoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate
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Overview
Description
5-ethoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes an ethoxy group, a phenyl group, and a dimethylcarbamate moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate typically involves the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester in the presence of a base such as sodium ethoxide.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide and a strong base like potassium carbonate.
Formation of the Dimethylcarbamate Moiety: The dimethylcarbamate group can be introduced by reacting the intermediate compound with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, potentially converting it to a hydroxyl group.
Substitution: The ethoxy and dimethylcarbamate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Hydroxylated chromen-4-one derivatives.
Substitution: Various substituted chromen-4-one derivatives depending on the nucleophile used.
Scientific Research Applications
5-ethoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-ethoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Scavenging Free Radicals: Its antioxidant properties allow it to neutralize free radicals, protecting cells from oxidative damage.
Modulating Signaling Pathways: It can modulate signaling pathways related to cell growth and apoptosis, making it a potential candidate for cancer research.
Comparison with Similar Compounds
Similar Compounds
- 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate
- 5-ethoxy-4-oxo-2-phenyl-4H-chromen-7-yl methylcarbamate
- 5-ethoxy-4-oxo-2-phenyl-4H-chromen-7-yl ethylcarbamate
Uniqueness
5-ethoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy and dimethylcarbamate groups contribute to its solubility and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
(5-ethoxy-4-oxo-2-phenylchromen-7-yl) N,N-dimethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-4-24-17-10-14(25-20(23)21(2)3)11-18-19(17)15(22)12-16(26-18)13-8-6-5-7-9-13/h5-12H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVYEGQEKVWCSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)OC(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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